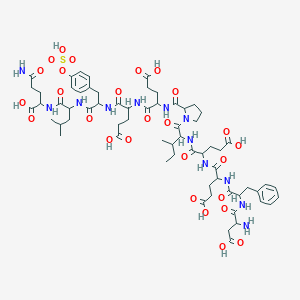

Hirudin (tyr(so3h)63)-fragment 55-65

Description

Overview of Hirudin as a Potent and Specific Direct Thrombin Inhibitor

Hirudin is a naturally occurring polypeptide found in the salivary glands of the medicinal leech, Hirudo medicinalis. It is renowned as the most potent and specific known inhibitor of thrombin, a critical enzyme that plays a central role in the blood coagulation cascade. nih.govresearchgate.net Unlike many other anticoagulants, hirudin acts directly on thrombin without the need for a plasma cofactor like antithrombin III. taylorandfrancis.com This direct action allows it to inhibit both circulating and clot-bound thrombin, offering a potential advantage over traditional anticoagulants like heparin. nih.gov

The inhibitory mechanism of hirudin is bivalent, meaning it binds to two distinct sites on the thrombin molecule. thieme-connect.com Its N-terminal domain interacts with the active site of thrombin, while its C-terminal domain binds to the fibrinogen-binding exosite I (anion-binding exosite) of thrombin. thieme-connect.comnih.gov This dual interaction results in a highly stable and specific complex, effectively blocking the procoagulant activities of thrombin. taylorandfrancis.com The high affinity and specificity of hirudin for thrombin make it a valuable tool in both research and clinical settings. nih.govresearchgate.net

Significance of Hirudin C-Terminal Fragments in Thrombin Inhibition

The C-terminal domain of hirudin plays a crucial role in its interaction with thrombin. nih.gov This region of the protein is an independent functional domain that binds to the anion-binding exosite of thrombin, which is responsible for recognizing and binding to fibrinogen and other substrates. nih.govacs.org By binding to this exosite, the C-terminal fragments of hirudin can inhibit the interaction of thrombin with its various targets in the coagulation cascade. nih.gov

Research has shown that even fragments of the C-terminal domain can exhibit significant anticoagulant activity. nih.gov These fragments, by themselves, can bind to thrombin's exosite I and interfere with its functions. sigmaaldrich.comsigmaaldrich.com The study of these fragments has been instrumental in understanding the structure-function relationships of hirudin and in the development of synthetic anticoagulant peptides. nih.gov

Definition and Specificity of Hirudin (Tyr(SO3H)63)-Fragment 55-65 in Molecular and Biochemical Research

This compound is a specific synthetic peptide that corresponds to amino acid residues 55 through 65 of the native hirudin protein. A key feature of this fragment is the sulfation of the tyrosine residue at position 63 (Tyr(SO3H)63). cymitquimica.com This post-translational modification is found in natural hirudin and significantly enhances its binding affinity for thrombin. nih.gov The sulfated tyrosine forms a crucial salt bridge with a lysine (B10760008) residue in thrombin's exosite I, contributing to the high potency of the inhibitor. nih.gov

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 109528-49-6 sigmaaldrich.com, 109528-50-9 medchemexpress.comchemicalbook.com |

| Molecular Formula | C66H93N13O28S sigmaaldrich.com |

| Molecular Weight | 1548.58 g/mol sigmaaldrich.com |

| Amino Acid Sequence | Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln medchemexpress.comchemicalbook.com |

| Biological Source | Synthetic sigmaaldrich.com |

The study of this compound has provided significant insights into the molecular basis of thrombin inhibition. Its well-defined structure when complexed with thrombin, coupled with the enhanced binding affinity due to the sulfated tyrosine, makes it a powerful model system for understanding protein-peptide interactions and for the rational design of novel anticoagulants. nih.govnih.gov

Properties

IUPAC Name |

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTFLFZDIZEZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H90N12O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583166 | |

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109528-50-9 | |

| Record name | alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biotechnological Production of Hirudin Tyr So3h 63 Fragment 55 65 and Its Analogues

Chemical Synthesis Methodologies for Peptide Fragments

Chemical synthesis provides a direct route to produce Hirudin (Tyr(SO3H)63)-fragment 55-65 and its analogues with high precision and the ability to incorporate unnatural amino acids or modifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of synthetic peptides, including hirudin fragments. nih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. A series of synthetic peptides based on the hirudin C-terminal fragment have been successfully prepared using solid-phase methodology to investigate their anticoagulant properties. nih.gov

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used method in SPPS due to its mild deprotection conditions. However, the direct incorporation of sulfated tyrosine (sY) using a pre-sulfated Fmoc-Tyr(SO3H)-OH building block presents challenges. The highly acidic nature of the sulfate (B86663) group can lead to side reactions and complicate subsequent coupling steps. nih.gov One of the oldest approaches involves using Fmoc-Tyr-OSO3− +Na for coupling, but this can impede resin swelling and hinder further amino acid additions, especially when multiple sY residues are incorporated. nih.gov

To circumvent these issues, an alternative Fmoc-based strategy involves the incorporation of a fluorosulfated tyrosine (Y(OSO2F)) residue. nih.govnih.gov This method utilizes a one-step synthesis of Fmoc-fluorosulfated tyrosine, which is then incorporated into the peptide chain via standard Fmoc SPPS. nih.gov The fluorosulfate (B1228806) group is stable to the acidic conditions used for peptide cleavage from the resin. nih.gov The final conversion to the sulfated tyrosine is achieved post-synthetically in high yield using basic ethylene (B1197577) glycol. nih.govnih.gov To avoid a minor reaction between piperidine (B6355638) and the fluorosulfate group during Fmoc removal, 2-methyl-piperidine is used as the deprotecting agent. nih.gov

| Reagent/Strategy | Description | Advantage |

| Fmoc-Tyr(SO3H)-OH | Direct incorporation of the sulfated amino acid. | Directness of the approach. |

| Fmoc-Y(OSO2F)-OH | Incorporation of a protected, stable precursor. | High stability during SPPS and efficient post-synthetic conversion to sY. nih.govnih.gov |

| 2-Methylpiperidine | Base for Fmoc removal. | Avoids side reactions with the fluorosulfate group. nih.gov |

For the synthesis of larger peptides or entire proteins like hirudin, a convergent approach is often more efficient than a linear, stepwise synthesis. This strategy involves the synthesis of several smaller peptide fragments, which are then condensed to form the final product. In the context of hirudin, a convergent solid-phase synthesis has been developed where the full-length hirudin variant 1 (HV1) was assembled by the sequential condensation of seven protected fragments onto the resin-bound 55-65 fragment. nih.govnii.ac.jp This highlights the utility of the 55-65 fragment as a key building block in a convergent synthesis strategy. The conditions for fragment assembly were carefully optimized to ensure an efficient synthetic protocol. nih.gov

Enzymatic and Chemical O-Sulfation of Tyrosine Residues

The sulfation of the tyrosine residue at position 63 is a critical post-translational modification for the biological activity of hirudin. This modification can be achieved either through post-synthetic chemical methods or by enzymatic catalysis.

Post-synthetic sulfation offers an alternative to the direct incorporation of sulfated tyrosine during SPPS. This approach involves synthesizing the peptide with an unprotected tyrosine residue, which is then sulfated in a subsequent step. This can be particularly advantageous when dealing with complex peptides where the direct incorporation of Fmoc-Tyr(SO3H)-OH is problematic. Protein tyrosine sulfation (PTS) is a common post-translational modification catalyzed by tyrosylprotein sulfotransferase (TPST). nih.gov In vitro tyrosine sulfation of recombinant hirudin has been successfully demonstrated using both leech and bovine tyrosylprotein sulfotransferase (TPST), converting the unsulfated recombinant protein to its natural, more potent form. nih.gov The reaction, catalyzed by TPST, involves the transfer of a sulfate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the tyrosine residue. wikipedia.orgquora.com A synthetic peptide corresponding to the C-terminal nine residues of hirudin, which includes Tyr-63, was effectively sulfated by leech TPST, indicating that the structural determinants for sulfation are located in the immediate vicinity of Tyr-63. nih.gov

| Enzyme | Source | Substrate | Outcome |

| Tyrosylprotein sulfotransferase (TPST) | Leech | Recombinant Hirudin | In vitro sulfation at Tyr-63, yielding a product biochemically indistinguishable from natural hirudin. nih.gov |

| Tyrosylprotein sulfotransferase (TPST) | Bovine | Recombinant Hirudin | In vitro sulfation at Tyr-63, though with a higher apparent Km value compared to leech TPST. nih.gov |

| Tyrosylprotein sulfotransferase (TPST) | Leech | C-terminal nonapeptide of hirudin | Efficient sulfation, demonstrating the sufficiency of the local sequence for enzyme recognition. nih.gov |

A significant challenge in the synthesis of sulfotyrosine-containing peptides is the inherent instability of the tyrosine-O-sulfate group under acidic conditions. jpt.comnih.gov This lability can lead to the loss of the sulfate group during the final cleavage step of SPPS, which typically employs strong acids like trifluoroacetic acid (TFA). While sulfotyrosine is stable under basic conditions, its acid sensitivity necessitates careful consideration of the synthetic strategy. jpt.com

Some reports indicate that acid-induced hydrolysis of the sulfate group can occur, potentially reducing the yield of the desired sulfated peptide. acs.org However, other studies have failed to detect significant acid-induced sulfate hydrolysis even after prolonged storage in 0.1% (v/v) TFA. acs.org To overcome the instability of the native modification, the synthesis of sulfonate analogues has been explored as a more robust alternative. nih.gov The development of novel O-sulfated amino acid building blocks with improved acid stability is an active area of research to facilitate Fmoc-based SPPS of sulfopeptides. researchgate.net

Recombinant Production Systems for Hirudin Fragments and Analogues

The expression of recombinant hirudin and its variants has been successfully achieved in a variety of host organisms. While much of the research has targeted the full-length protein, the established platforms and methodologies are directly applicable to the production of specific fragments like the 55-65 peptide.

Microbial Expression Platforms (e.g., Escherichia coli, Yeasts like Saccharomyces cerevisiae, Pichia pastoris)

Microbial systems are the workhorses of recombinant protein production due to their rapid growth, well-understood genetics, and high-yield potential.

Escherichia coli has been a common choice for expressing hirudin and its analogues. mdpi.comnih.gov Studies have demonstrated the expression of hirudin variants in different E. coli strains, such as DH5α and SHuffle® T7, with the latter being engineered to promote correct disulfide bond formation. mdpi.com For the production of hirudin fragments, E. coli offers the advantage of high-level intracellular expression. However, a significant challenge with E. coli is its inability to perform post-translational modifications like tyrosine sulfation, a modification crucial for the full activity of the 55-65 fragment. researchgate.netnih.gov Therefore, recombinant hirudin produced in E. coli is typically the non-sulfated form. nih.gov

Saccharomyces cerevisiae (baker's yeast) has also been extensively used for hirudin production. chemicalbook.comnih.gov A key advantage of yeast systems over bacteria is their eukaryotic nature, which includes a secretory pathway that can facilitate proper protein folding and the formation of disulfide bonds. mdpi.com Recombinant hirudin can be secreted into the culture medium, simplifying downstream purification. nih.gov However, like E. coli, S. cerevisiae does not naturally perform tyrosine sulfation, leading to the production of desulfated hirudin analogues. chemicalbook.com Strategies to enhance production in S. cerevisiae have included chromosomal integration of multiple copies of the hirudin expression cassette. nih.gov

Pichia pastoris (now classified as Komagataella phaffii) is another yeast species that has emerged as a powerful expression host for recombinant proteins, including hirudin. biovendor.comnih.govmdpi.com P. pastoris can achieve very high cell densities and is known for its strong, inducible promoters, such as the alcohol oxidase (AOX1) promoter, leading to high production levels. nih.govmdpi.com Like S. cerevisiae, it can secrete recombinant proteins, but it is often considered to have advantages in terms of lower hyper-glycosylation. mdpi.com Despite its eukaryotic machinery, native P. pastoris also lacks the ability to sulfate tyrosine residues. biovendor.com

Table 1: Comparison of Microbial Expression Platforms for Hirudin Fragment Production

| Feature | Escherichia coli | Saccharomyces cerevisiae | Pichia pastoris |

| Expression Level | High | Moderate to High | Very High |

| Post-Translational Modifications | Lacks tyrosine sulfation and disulfide bond formation in cytoplasm | Can form disulfide bonds; lacks tyrosine sulfation | Can form disulfide bonds; lacks tyrosine sulfation |

| Cellular Location of Product | Typically intracellular (inclusion bodies or soluble) | Secreted or intracellular | Primarily secreted |

| Complexity of Cultivation | Relatively simple and fast | More complex than bacteria | More complex than bacteria, requires methanol (B129727) induction for some promoters |

| Key References | mdpi.comnih.gov | chemicalbook.comnih.gov | biovendor.comnih.govmdpi.com |

Strategies for Enhancing Tyrosine Sulfation in Recombinant Expression

The absence of tyrosine sulfation in microbial hosts is a major hurdle for producing fully active this compound. To address this, several innovative strategies have been developed.

One approach is in vitro enzymatic sulfation . This involves producing the non-sulfated hirudin fragment in a microbial host, purifying it, and then treating it with a tyrosylprotein sulfotransferase (TPST) enzyme in the presence of a sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov Research has shown that recombinant hirudin can be converted to its naturally sulfated form using TPST from either leech or bovine sources. nih.gov Significantly, a synthetic peptide corresponding to the C-terminal 9 residues of hirudin (which encompasses the 55-65 region) was efficiently sulfated, indicating that the full-length protein is not required for enzyme recognition. nih.gov

A more advanced and potentially more efficient strategy is in vivo sulfation through metabolic engineering. This has been demonstrated in E. coli by co-expressing an engineered human tyrosylprotein sulfotransferase (TPST). This breakthrough allows for the direct production of sulfated proteins in a bacterial host, which would otherwise be impossible. This method holds great promise for the direct production of this compound.

Another strategy involves using sulfation mimics . Researchers have investigated replacing the sulfated tyrosine with other residues that can mimic its negative charge and functional properties. For instance, replacing Tyr63 with phosphotyrosine has been shown to increase the affinity of recombinant hirudin for thrombin. nih.gov

Engineering of Chimeric and Fusion Proteins for Fragment Production

The production of small peptides like the 11-amino-acid hirudin 55-65 fragment can be challenging due to their potential instability and difficulty in purification. A common strategy to overcome this is to produce the fragment as part of a larger chimeric or fusion protein .

While specific examples of producing the 55-65 fragment as a fusion protein with subsequent sulfation are not extensively detailed in the available literature, the principle has been applied to other C-terminal hirudin fragments. This approach, combined with the in vivo sulfation systems described above, presents a viable pathway for the robust and scalable production of this compound.

Structural and Conformational Analysis of Hirudin Tyr So3h 63 Fragment 55 65

High-Resolution Structural Determination Techniques

Advanced spectroscopic and crystallographic methods have provided invaluable atomic-level insights into the three-dimensional architecture of the hirudin fragment and its interaction with thrombin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy has been a powerful tool in delineating the conformational properties of the hirudin (55-65) fragment. Studies have demonstrated that while the fragment is largely unstructured in aqueous solution, it adopts a well-defined conformation upon binding to thrombin. nih.gov

Transferred Nuclear Overhauser Effect (NOE) spectroscopy is a specialized NMR technique used to determine the conformation of a small ligand when bound to a large protein. This method has been instrumental in revealing the three-dimensional structure of the hirudin fragment 55-65 when it is complexed with thrombin. nih.gov

Key findings from transferred NOE studies include the observation of several long-range NOEs between both backbone and side-chain protons of the peptide, which are absent when the fragment is free in solution. nih.gov These NOEs are indicative of a specific, bound conformation. For instance, NOEs have been detected between the side-chain protons of residues Phe(56), Ile(59), Pro(60), Tyr(63), and Leu(64). nih.govnih.gov Distance geometry calculations based on these NOE restraints suggest a structure where the nonpolar side chains of these residues form a hydrophobic cluster. This cluster is positioned on the opposite side of the charged residues of the peptide. nih.gov

Furthermore, specific NOEs characteristic of an α-helical structure have been identified in the region spanning residues Glu(61) to Gln(65). nih.gov These include an NOE between the alpha-CH proton of Glu(61) and the NH proton of Leu(64), as well as between the alpha-CH proton of Glu(62) and the gamma-CH2 protons of Gln(65). nih.gov

| Observed Transferred NOEs in Thrombin-Bound Hirudin Fragment 55-65 |

| Inter-residue NOEs |

| Side-chain protons of Phe(56), Ile(59), Pro(60), Tyr(63), and Leu(64) |

| Helical Structure Indicative NOEs (Residues 61-65) |

| dαN(i,i+3): αCH of Glu(61) to NH of Leu(64) |

| dαβ(i,i+3): αCH of Glu(61) to βCH2 of Leu(64) |

| dαγ(i,i+3): αCH of Glu(62) to γCH2 of Gln(65) |

In contrast to its well-defined bound state, the hirudin fragment 55-65 exists as a conformational ensemble in aqueous solution. nih.gov However, NMR studies have revealed the presence of nascent helical structures, particularly in the C-terminal portion of the fragment. Medium- and long-range NOEs have been observed even for the free peptide, suggesting that ordered conformations are significantly populated in solution. nih.govacs.org

Analysis of the sequential dNN and dαN NOEs indicates that residues Glu(61), Glu(62), Tyr(63), and Leu(64) exhibit a helical population of approximately 50%. nih.gov This suggests an intrinsic propensity of the peptide to adopt helical conformations, which may facilitate its binding to thrombin. A notable conformational change upon binding involves the side chain of Ile(59), which transitions from a highly populated trans conformation in the free state to a gauche- conformation when bound to thrombin. nih.gov Despite this flexibility, the thrombin-bound conformation is an intrinsically stable conformer, and the conformational ensemble of the free peptide contains a significant population of the active, pre-configured conformation. nih.gov

Insights from Crystallographic Studies of Full-Length Hirudin-Thrombin Complexes

X-ray crystallography of the full-length hirudin-thrombin complex has provided a detailed static picture of the interaction, complementing the dynamic solution-state view from NMR. The crystal structure of the human α-thrombin-hirudin complex reveals that the C-terminal tail of hirudin, including residues 55-65, binds to a region on thrombin known as the fibrinogen-binding exosite. nih.govnih.govembopress.org This long groove extends from the active site cleft and is flanked by thrombin loops. nih.govembopress.org

The interaction is characterized by numerous ionic and hydrophobic contacts. nih.govembopress.org The C-terminal segment of hirudin wraps around thrombin, with the final five residues adopting a 3(10) helical turn that sits (B43327) in a hydrophobic patch on the thrombin surface. rcsb.org This precise complementarity between the two molecules results in a multitude of interactions that, while individually weak, collectively contribute to the high affinity and specificity of the binding. rcsb.org

Computational Approaches in Structural Elucidation

In conjunction with experimental techniques, computational methods have become indispensable for a deeper understanding of the structural basis of hirudin-thrombin interactions.

Molecular Docking and Binding Pose Prediction for Thrombin Interactions

Molecular docking simulations are employed to predict the preferred orientation of the hirudin fragment when it binds to thrombin. These computational models often start from existing X-ray or NMR structures to refine the interaction details. oup.com Docking studies have successfully modeled the binding of hirudin fragment 55-65 to the exosite of thrombin, corroborating experimental findings. oup.comnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations have proven to be a powerful computational tool for investigating the conformational dynamics and stability of hirudin fragment 55-65 in solution. These simulations provide atomic-level insights into the peptide's behavior over time, complementing experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By simulating the interactions between the peptide and its solvent environment, researchers can assess the stability of specific conformations, including the one it adopts when bound to its biological target, thrombin.

A key question addressed by MD simulations is whether the conformation of hirudin fragment 55-65 observed in the thrombin-bound state is intrinsically stable in solution or if it is induced upon binding. electronicsandbooks.comnih.gov Understanding the inherent conformational preferences of the free peptide is crucial for elucidating the mechanism of its interaction with thrombin.

To explore the conformational landscape of hirudin fragment 55-65, MD simulations have been performed using established force fields and simulation packages. In one notable study, simulations were carried out using the AMBER potential as implemented in SYBYL. electronicsandbooks.com The peptide, in this case, acetylhirudin 56-65-NHCH3, was solvated in a cubic box of pre-equilibrated TIP3P water molecules to mimic an aqueous environment. The simulations were run with periodic boundary conditions and a nonbonded cutoff to manage long-range interactions. All ionizable groups were treated as charged, and a dielectric constant of 1 was used. electronicsandbooks.com

The initial conformation for these simulations was derived from distance constraints obtained from transferred Nuclear Overhauser Effect (trNOE) experiments, which provide information about the geometry of the peptide when it is bound to thrombin. electronicsandbooks.com By starting the simulation from this "bound" conformation and observing its evolution in the absence of thrombin, researchers can directly probe its stability.

The findings from these simulations, in conjunction with NMR data, suggest that the thrombin-bound conformation of the hirudin peptide is indeed an intrinsically stable conformer. nih.gov The simulations revealed that even in the free state, the peptide populates ordered conformations that are structurally similar to the bound state. nih.gov This is evidenced by the observation of medium- and long-range NOEs in NMR experiments, which are indicative of a folded structure. nih.gov

Specifically, residues Glu(61), Glu(62), Tyr(63), and Leu(64) show a significant population of helical conformations, with approximately 50% adopting this secondary structure. nih.gov Further analysis of medium-range NOEs points to the presence of 3(10)-helical conformations in the C-terminal region of the peptide. nih.gov

These molecular dynamics simulations, therefore, provide strong evidence that hirudin fragment 55-65 possesses a pre-existing conformational preference for the active, thrombin-bound structure, facilitating its recognition and binding to the enzyme.

| Simulation Parameter | Value/Description | Reference |

| Software | SYBYL 5.32 | electronicsandbooks.com |

| Force Field | AMBER | electronicsandbooks.com |

| Solvent Model | TIP3P Water | electronicsandbooks.com |

| System Setup | Peptide in a 32.54-Å cubic box of water | electronicsandbooks.com |

| Boundary Conditions | Periodic | electronicsandbooks.com |

| Nonbonded Cutoff | 8 Å | electronicsandbooks.com |

| Initial Conformation | Based on transferred NOE data | electronicsandbooks.com |

| Peptide Variant | Acetyl-hirudin 56-65-NHCH3 | electronicsandbooks.com |

| Residue | Conformational Feature | Finding | Reference |

| Ile(59) | Side-chain rotamer | Predominantly trans (χ1 = -60°) in free state; gauche- (χ1 = +60°) in bound state | nih.gov |

| Glu(61)-Leu(64) | Secondary Structure | ~50% helical conformation | nih.gov |

| C-terminus | Secondary Structure | Presence of 3(10)-helical conformations | nih.gov |

Molecular Mechanism of Thrombin Interaction and Inhibition by Hirudin Tyr So3h 63 Fragment 55 65

Binding to the Anion-Binding Exosite I of Thrombin

The binding process itself is part of a two-step mechanism for the entire hirudin molecule. google.com Initially, the C-terminal tail (containing fragment 55-65) binds to the anion-binding exosite I, which is considered a "low" affinity interaction in the context of the full molecule. google.com This initial binding event is followed by a conformational change in the thrombin-hirudin complex, which facilitates the subsequent high-affinity binding of hirudin's N-terminal domain to the thrombin active site. google.comnih.gov

The specificity of the interaction between hirudin fragment 55-65 and thrombin's anion-binding exosite I is primarily driven by electrostatic interactions. karger.comresearchgate.net The C-terminal tail of hirudin is rich in acidic amino acid residues, creating a strong negative charge that is attracted to the positively charged nature of exosite I. karger.comnih.gov This ionic binding is a major interactive force in the formation of the thrombin-hirudin complex. karger.com

In addition to electrostatic steering, the binding involves a combination of hydrophobic and ionic interactions. Structural analysis reveals that upon binding, the fragment adopts a conformation where charged residues are positioned on the opposite side of a hydrophobic cluster formed by the nonpolar side chains of residues such as Phenylalanine-56, Isoleucine-59, Proline-60, Tyrosine-63, and Leucine-64. nih.gov This arrangement allows for precise docking into the exosite, where residues Aspartate-55 to Proline-60 play a major role in the binding, with critical contributions from the side chains of Phenylalanine-56, Glutamate-57, and Isoleucine-59. nih.gov

The inhibitory mechanism of hirudin (Tyr(SO3H)63)-fragment 55-65 is fundamentally different from that of other domains of the parent hirudin molecule. The full hirudin protein exhibits a bivalent mode of inhibition. The compact N-terminal domain, which contains three disulfide bonds, binds directly to the catalytic active site of thrombin, physically blocking its enzymatic function. nih.govnih.govunipd.it In contrast, the C-terminal fragment 55-65 does not interact with the active site. karger.com

Instead, it binds to the anion-binding exosite I, which is involved in substrate recognition. karger.comkarger.com By occupying this exosite, the fragment competitively inhibits the binding of thrombin's primary substrate, fibrinogen. nih.govnih.gov Therefore, while the N-terminal domain directly prevents catalysis, the C-terminal fragment prevents the substrate from accessing the enzyme in the first place. This distinction is evident in kinetic studies where the C-terminal fragment inhibits fibrinogen hydrolysis but does not interfere with the hydrolysis of small tripeptide chromogenic substrates that can still access the unblocked active site. karger.com

Critical Role of Tyrosine Sulfation at Position 63 in Enhancing Thrombin Binding Affinity

Tyrosine sulfation is a post-translational modification that plays a crucial role in numerous protein-protein interactions. researchgate.net In hirudin, the sulfation of the tyrosine residue at position 63 (Tyr63) in the C-terminal tail is a key determinant of its high-potency thrombin inhibition. nih.gov The presence of this sulfate (B86663) moiety significantly enhances the binding affinity of the C-terminal fragment for thrombin's exosite I.

Studies comparing natural, sulfated hirudin with recombinant, unsulfated forms have demonstrated that the sulfated version has a substantially higher inhibitory activity. nih.gov The addition of the negatively charged sulfate group strengthens the electrostatic interaction with the positively charged residues in exosite I. This enhanced interaction contributes to a more than 10-fold increase in the inhibitory activity toward thrombin. nih.gov Research using surface plasmon resonance (SPR) unequivocally shows the importance of tyrosine sulfation in augmenting the binding levels of hirudin dodecapeptides to thrombin. While the presence of other negatively charged amino acids like aspartic and glutamic acid is important, increasing their number does not synergistically improve thrombin binding in the absence of the sulfated tyrosine, highlighting the unique and critical contribution of this specific modification.

Conformational Changes Induced in Thrombin Upon Fragment Binding

The binding of hirudin fragment 55-65 to the anion-binding exosite I is not a simple lock-and-key interaction; it induces significant conformational changes in both the ligand and the enzyme. nih.govgoogle.com While the free hirudin fragment is largely unstructured in solution, it adopts a well-defined α-helical structure involving residues Glutamate-61 to Glutamine-65 upon binding to thrombin. nih.gov

More importantly, the binding of the C-terminal fragment to exosite I triggers allosteric conformational changes within the thrombin molecule that are propagated to the distant catalytic active site. nih.govresearchgate.net This structural rearrangement in thrombin facilitates the subsequent, high-affinity binding of the N-terminal domain of the full hirudin molecule. google.comnih.gov This allosteric communication between the two exosites is a crucial aspect of thrombin's function and its inhibition by hirudin. mdpi.com The flexibility of the thrombin structure is, therefore, central to the mechanism of complex formation and the specificity of exosite interactions. researchgate.net

Kinetic Characterization of Fragment-Thrombin Association and Dissociation

The interaction between hirudin fragment 55-65 and thrombin has been characterized through kinetic studies, which quantify the rates of association and dissociation. The binding of the C-terminal tail is an electrostatically enhanced, diffusion-controlled process. nih.gov This interaction is markedly dependent on ionic strength; as ionic strength increases, the rate of association decreases, and the dissociation constant increases, reflecting the importance of electrostatic interactions. nih.gov

Interactive Table: Kinetic Parameters of Hirudin Fragments The following table summarizes key kinetic data for the interaction of hirudin fragments with thrombin.

| Fragment | Inhibition Type (vs. Fibrinogen) | Ki Value (nM) | Notes |

| Hirudin (45-65) | Competitive | 760 ± 40 | Interacts with the anion-binding exosite I. nih.gov |

| Hirudin (1-47) | Competitive | 460 ± 25 | Binds to the active site. nih.gov |

Structure Activity Relationship Sar of Hirudin Tyr So3h 63 Fragment 55 65 Analogues

Impact of Specific Amino Acid Residue Modifications within the Fragment Sequence

The anticoagulant activity of hirudin fragment 55-65 is highly sensitive to modifications of specific amino acid residues within its sequence. The precise nature and orientation of these residues' side chains are crucial for optimal interaction with thrombin.

The phenylalanine residue at position 56 (Phe56) is of paramount importance for the biological activity of the hirudin fragment. nih.govnih.gov Studies have demonstrated that this residue is critical for the inhibition of thrombin-induced platelet activation. nih.gov The aromatic side chain of Phe56 is believed to engage in significant hydrophobic interactions within a corresponding pocket on thrombin's exosite I. nih.gov

The sensitivity of this position to modification highlights its significance in the peptide's interaction with thrombin. nih.gov Research into substitutions at this position has revealed specific structural requirements for maintaining anticoagulant potency. For instance, replacing Phe56 with another aromatic amino acid, tyrosine (Tyr), retains the fragment's potency. nih.gov However, substitutions with analogues like p-Cl-phenylalanine or phenylglycine lead to a marked decrease in activity, indicating that both the aromatic character and the specific stereochemistry of the side chain are crucial for effective binding. nih.gov In the related protein hirullin (B156728) P18, the corresponding phenylalanine residue (Phe51) is also critical for its antithrombin activity, underscoring the conserved importance of this hydrophobic interaction. nih.govresearchgate.net

| Substitution at Phe56 | Functional Consequence | Reference |

| Tyrosine (Tyr) | Retained potency | nih.gov |

| p-Cl-Phenylalanine | Decreased potency | nih.gov |

| Phenylglycine | Decreased potency | nih.gov |

The hirudin C-terminal fragment is characterized by a high concentration of acidic residues, including glutamic acid at positions 57, 58, 61, and 62. researchgate.net These negatively charged residues play a significant role in the electrostatic interactions with the positively charged surface of thrombin's anion-binding exosite I. researchgate.net

Specifically, the glutamic acid residues at positions 61 (Glu61) and 62 (Glu62) contribute significantly to the binding energy, not through direct ionic interactions, but through long-range electrostatic complementarity with the positive potential of thrombin. researchgate.net Nuclear magnetic resonance (NMR) studies have shown that in the thrombin-bound state, the peptide adopts an α-helical structure from Glu61 to Gln65, positioning the charged residues on one face of the helix, opposite a hydrophobic cluster formed by Phe56, Ile59, Pro60, and Tyr63. nih.gov This arrangement facilitates the electrostatic steering and binding to the exosite. Further demonstrating the role of negative charges in this region, an analogue where all glutamic acid residues were replaced by O-sulfated serine residues was found to retain full antithrombin potency. nih.gov

The native form of hirudin features a sulfated tyrosine residue at position 63 (Tyr63). This post-translational modification is a key determinant of the fragment's high affinity for thrombin. The sulfation of Tyr63 significantly increases the inhibitory potency of the peptide. nih.govnih.gov The sulfate (B86663) group adds a significant negative charge, which enhances the electrostatic interaction with the positively charged exosite on thrombin. google.com Studies comparing sulfated and non-sulfated hirudin fragments consistently show that the sulfated versions have markedly higher potency in inhibiting thrombin-mediated fibrin (B1330869) clot formation and platelet activation. nih.govnih.govgoogle.com For example, sulfo-Hir 54-65 has a significantly lower inhibition constant (Ki) for thrombin binding compared to its non-sulfated counterpart. nih.gov

The importance of a negative charge at this position has been further explored through various analogues. Substitutions at Tyr63 with p-(amino)phenylalanine and p-(aminosulfonate)phenylalanine also resulted in increased potency, highlighting that the presence of a charged or polar group at this position is more critical than the specific tyrosine sulfate structure itself. nih.gov

| Modification at Position 63 | Effect on Potency | Reference |

| Sulfation of Tyrosine (Tyr-SO3H) | Increased potency | nih.govnih.gov |

| p-(amino)Phenylalanine substitution | Increased potency | nih.gov |

| p-(aminosulfonate)Phenylalanine substitution | Increased potency | nih.gov |

Functional Significance of N-Terminal and C-Terminal Sequence Variations within the Fragment

The boundaries of the minimal active fragment and modifications at its termini have been investigated to optimize activity. The core binding motif is located within residues 55-65. nih.gov Studies using sequentially shortened peptides have shown that hirudin 56-64 represents the minimal sequence that retains anticoagulant activity, emphasizing the importance of the flanking residues around the core motif. nih.gov

Modifications at the N-terminus of the fragment have a significant impact on potency. The presence of a free N-terminal amino group on Asp55 is detrimental to activity. Removal of this cationic charge, for example by N-terminal acetylation (Ac-hirudin55-65), results in a notable increase in inhibitory potency compared to the non-acetylated fragment. nih.gov This suggests that the positive charge at the N-terminus may create an unfavorable electrostatic interaction that hinders optimal binding to the thrombin exosite. nih.gov

Design and Evaluation of Peptidomimetic and Non-Natural Amino Acid Analogues for Enhanced Potency and Specificity

To overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation, researchers have designed and evaluated peptidomimetic and non-natural amino acid analogues of the hirudin fragment. google.comnih.govmdpi.com These "hirulogs" are synthetic molecules designed to mimic the three-dimensional structure and binding properties of the active peptide fragment. google.comgoogle.com

The incorporation of non-natural amino acids offers a powerful tool to probe structure-activity relationships and enhance therapeutic properties. For example, as previously mentioned, replacing the glutamic acid residues with O-sulfated serine, a non-natural analogue in this context, maintained full antithrombin potency, indicating flexibility in the chemical nature of the required negative charges. nih.gov Another approach involves creating analogues with sulfonated tyrosine residues instead of sulfated ones, which may offer a longer biological half-life while retaining activity. google.com The development of peptidomimetics aims to create more stable, potent, and specific thrombin inhibitors for therapeutic use. google.commdpi.com

Comparative Research with Other Hirudin Derived Inhibitors

Functional Comparison with Full-Length Hirudin and N-Terminal Core Domains (e.g., Hir1-47, Hir1-52)

Full-length hirudin comprises a compact N-terminal domain (residues 1-52) and a disordered C-terminal tail (residues 53-65). nih.gov The N-terminal domain binds to the active site of thrombin, while the C-terminal tail interacts with the fibrinogen recognition site. nih.govcreative-diagnostics.com This dual interaction results in a highly potent and specific inhibition of thrombin. tandfonline.comresearchgate.net

The N-terminal core fragments, such as Hir1-47 and Hir1-52, lack the C-terminal tail and therefore only block the active site of thrombin. nih.gov Consequently, their inhibitory potency is significantly lower than that of full-length hirudin. For instance, the binding constants (Ki) for Hir1-56, Hir1-52, and Hir1-49 are reported to be 19 nM, 35 nM, and 72 nM, respectively, which are considerably weaker than the picomolar affinity of full-length hirudin. nih.gov

Table 1: Functional Comparison of Hirudin and its Fragments

| Inhibitor | Target Site on Thrombin | Mechanism of Action | Relative Potency |

| Full-Length Hirudin | Active Site & Fibrinogen Recognition Exosite | Blocks both catalytic activity and substrate binding | Very High |

| N-Terminal Core (e.g., Hir1-52) | Active Site | Blocks catalytic activity | Moderate |

| C-Terminal Fragment (55-65) | Fibrinogen Recognition Exosite | Prevents substrate binding | Low to Moderate |

Activity and Binding Comparisons with Other C-Terminal Fragments (e.g., 54-65, 45-65)

The length and specific amino acid sequence of the C-terminal fragments significantly influence their antithrombin activity. Studies have shown that the fragment Hirudin 54-65 exhibits maximum activity among various C-terminal peptides. ufs.ac.za The sulfation of Tyrosine at position 63 is a critical modification that enhances the inhibitory potency of these fragments. nih.govnih.gov The sulfated Hirudin 54-65 (S-Hir54-65) is the most potent C-terminal peptide, with an average binding affinity in the nanomolar range. nih.gov

The fragment Hirudin 45-65 also demonstrates inhibitory activity against thrombin-induced fibrin (B1330869) clot formation. nih.gov However, its potency can be further enhanced through chemical modifications. For example, the analogue Nα-Acetyl[D-Phe45, Arg47] hirudin45-65 was found to be a potent competitive inhibitor with a Ki value of 2.8 nM for human α-thrombin. nih.gov This highlights the potential for engineering C-terminal fragments with improved inhibitory properties.

Table 2: Comparison of Antithrombin Activity of C-Terminal Fragments

| Fragment | Modification | IC50 (µM) for Fibrin Clot Formation (Human α-thrombin) |

| Hirudin 45-65 (P51) | Nα-acetyl desulfo | 0.058 ± 0.006 nih.gov |

| Hirudin 55-65 | Nα-acetyl desulfo | Potency shift observed but not quantified in the same study nih.gov |

| Sulfated Hirudin 54-65 | Sulfated Tyr63 | Most potent C-terminal fragment nih.gov |

Analysis of Natural Hirudin Isoforms and Hirudin-Like Protein Fragments (e.g., Hirullin (B156728) P18)

Natural hirudin exists in several isoforms, such as HV1, HV2, and HV3, which exhibit slight variations in their amino acid sequences. nih.gov These isoforms generally display high antithrombin activity. Another family of hirudin-like proteins, the hirullins, isolated from the leech Hirudinaria manillensis, also possess potent antithrombin properties. nih.govcore.ac.uk

Hirullin P18, a 62-amino acid member of this family, is particularly interesting due to significant sequence differences in its C-terminal region compared to hirudin. nih.govcore.ac.uk Despite these differences, the C-terminal fragment of Hirullin P18 (residues 50-62) binds to thrombin with an affinity similar to that of the unsulfated hirudin fragment 54-65. ufs.ac.za However, structure-activity relationship studies suggest that Hirullin P18 utilizes a different mode of interaction with the same non-catalytic binding domain on thrombin. nih.gov This indicates a degree of plasticity in the interaction between thrombin and its C-terminal inhibitors.

Engineering of Chimeric and Hybrid Hirudin Analogues for Specificity Enhancement

The modular nature of hirudin, with its distinct functional domains, has been exploited to create chimeric and hybrid analogues with enhanced specificity and potency. tandfonline.com One approach involves fusing the C-terminal fragment of hirudin to other proteins or peptides. For example, a chimeric protein combining the C-terminal dodecapeptide of hirudin with reteplase, a fibrinolytic agent, has been developed. frontiersin.org This fusion protein possesses both anticoagulant and fibrinolytic properties.

Another strategy involves creating hybrid hirudins by combining sequences from different isoforms. For instance, CX-397, a hybrid of hirudin variants HV1 and HV3, demonstrated stronger and more specific thrombin inhibition than either parent molecule in various thrombosis models. tandfonline.com Bivalirudin, a synthetic 20-amino acid peptide, is a successful example of a hirudin analogue that incorporates a C-terminal fragment recognizing the fibrinogen-binding site of thrombin and an N-terminal sequence that inhibits the active site. tandfonline.comresearchgate.net These engineered molecules represent a promising avenue for developing targeted antithrombotic therapies.

Advanced Analytical and Characterization Techniques in Hirudin Fragment Research

Chromatographic Purity and Homogeneity Assessment (e.g., Reversed-Phase HPLC, Gel Electrophoresis)

Ensuring the purity and homogeneity of synthetic peptides is a critical first step in their characterization. Chromatographic techniques are central to this process, separating the target peptide from impurities and by-products of the synthesis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for assessing the purity of hirudin fragments. This method separates molecules based on their hydrophobicity. The peptide is dissolved in a polar mobile phase and passed through a stationary phase packed with hydrophobic material (e.g., C18 silica). A gradient of increasing organic solvent (like acetonitrile) is used to elute the components, with more hydrophobic molecules being retained longer. For hirudin fragments, RP-HPLC is used to quantify the purity level, which is typically required to be ≥95% for research-grade material. sigmaaldrich.comsigmaaldrich.com Commercial preparations of Ac-Hirudin Fragment 55-65 (non-sulfated) and [Tyr(SO3H)63]-Hirudin Fragment 54-65 are often certified with purities of ≥97% and ≥95% (HPLC), respectively. sigmaaldrich.comsigmaaldrich.com

Gel Electrophoresis , such as Polyacrylamide Gel Electrophoresis (PAGE), can also be used to assess the homogeneity of peptide preparations. nih.gov This technique separates molecules based on their size, shape, and charge. While more commonly used for larger proteins, it can be adapted for peptides to provide a qualitative assessment of homogeneity. For instance, analysis of hirudin-thrombin mixtures by gel filtration, a type of size-exclusion chromatography, has been used to demonstrate the formation of a 1:1 complex. nih.gov

| Technique | Principle of Separation | Application to Hirudin Fragment 55-65 | Typical Purity Specification |

| Reversed-Phase HPLC | Hydrophobicity | Primary method for purity assessment and quantification. | ≥95-97% sigmaaldrich.comsigmaaldrich.com |

| Gel Electrophoresis | Size, Charge, Shape | Qualitative assessment of homogeneity and analysis of binding complexes. | Confirms a single dominant band. nih.gov |

Mass Spectrometric Identification and Sequence Verification (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sequence verification of synthetic peptides. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.

For Hirudin (Tyr(SO3H)63)-fragment 55-65, MS confirms the correct molecular weight, validating the successful synthesis and incorporation of all amino acids, including the critical sulfated tyrosine. The expected molecular weight for the sulfated 54-65 fragment (C₆₆H₉₃N₁₃O₂₈S) is approximately 1548.58 g/mol . sigmaaldrich.comsigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are the two most common ionization techniques used.

ESI-MS is particularly useful as it can be directly coupled with HPLC (LC-MS), allowing for the mass analysis of each peak separated by the chromatographic run. This provides purity and identity data simultaneously.

Tandem Mass Spectrometry (MS/MS) , often following ESI, involves the fragmentation of the parent peptide ion. The resulting fragment ions are analyzed to reconstruct the amino acid sequence, providing ultimate confirmation that the correct peptide has been synthesized. This is crucial for distinguishing between isomers and ensuring the proper order of amino acids.

| Property | Value | Source |

| Molecular Formula | C₆₆H₉₃N₁₃O₂₈S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 1548.58 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 109528-49-6 | sigmaaldrich.comchemblink.com |

Spectroscopic Methods for Conformational and Secondary Structure Analysis (e.g., Circular Dichroism)

While primary structure (the amino acid sequence) is essential, the biological function of a peptide is dictated by its three-dimensional conformation. Spectroscopic techniques, particularly Circular Dichroism (CD), are used to investigate the secondary structure of hirudin fragments.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the "far-UV" region (typically 190-250 nm) provides information about the peptide's secondary structural elements, like α-helices, β-sheets, and random coils. nih.gov

Studies on full-length hirudin have shown that its CD spectrum is complex and cannot be described solely by the three main secondary structure components. nih.gov Importantly, upon binding to thrombin, the CD spectrum of the complex is not simply the sum of the individual protein spectra. This non-additivity, particularly in the 210-225 nm range, indicates that significant conformational changes occur in one or both molecules upon formation of the binding complex. nih.gov The binding process itself was shown to be cooperative. nih.gov While the short 55-65 fragment is largely unstructured in solution, CD can be used to monitor any conformational changes that occur upon its interaction with the exosite I of thrombin.

Biochemical Assays for Thrombin Inhibition and Binding Kinetics (e.g., Amidolytic Assays, Fibrin (B1330869) Clot Formation Assays)

Fibrin Clot Formation Assays: These assays directly measure the anticoagulant effect of the hirudin fragment. Thrombin's primary physiological role is to convert fibrinogen to fibrin, which polymerizes to form a clot. google.com

Thrombin Time (TT): This assay measures the time it takes for a clot to form in a plasma sample after the addition of a standard amount of thrombin. An inhibitor like the hirudin fragment will prolong this time.

Fibrin Clot Microassays: These are refined methods to determine both the kinetic behavior and anticoagulant activity of direct thrombin inhibitors. nih.gov By measuring fibrin formation under controlled conditions (e.g., defined thrombin and fibrinogen concentrations), one can calculate the concentration of the thrombin-inhibitor complex. nih.gov Hirudin 55-65 is used as a classic example of a competitive inhibitor in such assays. nih.gov

Amidolytic Assays: These assays measure the direct enzymatic activity of thrombin's catalytic site using a small, synthetic chromogenic substrate. nih.gov Thrombin cleaves the substrate, releasing a colored molecule that can be quantified spectrophotometrically. While hirudin fragment 55-65 binds to the exosite and does not block the catalytic site directly, it can allosterically inhibit the cleavage of large substrates like fibrinogen. nih.gov However, for small synthetic substrates, this inhibition might be less pronounced. Amidolytic anti-factor IIa assays are considered very effective for evaluating direct thrombin inhibitors. nih.gov

Binding Kinetics: Competition experiments can be used to determine the binding affinity (expressed as the inhibition constant, Ki). In one study, the ability of various hirudin-derived peptides to compete with the binding of thrombin to an immobilized ligand was measured. The sulfated hirudin fragment 54-65 (sulfo-Hir 54-65) was found to be a potent competitor with a Ki value of 0.054 µM. nih.gov

| Assay Type | Principle | Relevance to Hirudin Fragment 55-65 | Key Findings |

| Fibrin Clot Formation | Measures time to clot after adding thrombin to plasma or fibrinogen. nih.govnih.gov | Directly assesses the primary anticoagulant function (inhibition of fibrinogen cleavage). | The fragment effectively inhibits clot formation. nih.gov The sulfated version is significantly more potent than non-sulfated analogues. nih.gov |

| Amidolytic Assay | Measures cleavage of a small chromogenic substrate by thrombin's active site. nih.gov | Assesses direct inhibition of the catalytic site. Less direct for exosite-binding fragments. | Useful for evaluating direct thrombin inhibition and can be adapted for quality control. nih.gov |

| Competition Binding | Measures the ability of the fragment to displace a known ligand from thrombin. | Determines binding affinity (Ki) to thrombin's exosite I. | Sulfo-Hir 54-65 binds with high affinity (Ki = 0.054 µM), demonstrating the importance of sulfation. nih.gov |

Emerging Research Avenues and Future Directions for Hirudin Tyr So3h 63 Fragment 55 65

Rational Design of Next-Generation Thrombin Inhibitors Based on Fragment 55-65 Structural Insights

The rational design of new thrombin inhibitors frequently utilizes the structural blueprint provided by the interaction of Hirudin Fragment 55-65 with thrombin's exosite I. The knowledge of the three-dimensional structure of the thrombin-hirudin complex allows for a targeted approach to designing synthetic molecules that mimic the inhibitory action of the natural peptide. nih.gov

One successful strategy involves creating bivalent inhibitors. These molecules are designed to interact with both the active site and the fibrinogen-binding exosite of thrombin, mirroring the mechanism of intact hirudin. In this approach, the Hirudin Fragment 55-65 sequence is used as the exosite-binding moiety. nih.gov This fragment is then chemically linked, often by a flexible spacer such as a poly-glycine chain, to a small molecule that inhibits thrombin's active site. nih.gov The design of these hybrid inhibitors is guided by the crystal structures of thrombin complexed with both hirudin and active-site inhibitors. nih.gov

Researchers have explored various modifications to the core fragment and the linker to enhance binding affinity and stability. For instance, replacing the bulky N-terminal portion of hirudin (residues 1-48) with small, non-substrate-type active site inhibitors has led to potent bivalent inhibitors with significantly improved affinity. nih.gov Furthermore, modifications to the linker region, guided by molecular dynamics simulations, aim to optimize its length and flexibility to ensure effective simultaneous binding to both sites on the thrombin molecule. nih.gov The sulfation of the tyrosine residue at position 63 has been shown to increase the potency of the fragment by approximately tenfold, highlighting the importance of this post-translational modification in the design of potent inhibitors. nih.gov

| Component | Function | Design Strategy |

| Hirudin Fragment 55-65 | Binds to thrombin's anion-binding exosite I | Mimic the natural binding motif, including sulfation of Tyr63. |

| Active Site Inhibitor | Blocks the catalytic activity of thrombin | Replace the N-terminal of hirudin with small organic molecules. |

| Linker | Connects the two functional moieties | Optimize length and composition using molecular dynamics to ensure dual binding. |

Integration of Artificial Intelligence and Machine Learning in Fragment Design and Optimization

Reinforcement learning and other advanced AI techniques are being employed to optimize the linkers in bivalent inhibitors, exploring a vast chemical space to identify linkers that confer optimal geometry for binding to both the active site and the exosite. nih.gov Furthermore, machine learning methods, such as logistic regression, are being used to analyze molecular dynamics simulations of thrombin-ligand interactions. This allows for the identification of critical hydrogen bonds and allosteric networks that are modulated upon fragment binding, providing deeper insights for rational drug design. acs.org This approach can help in understanding the subtle conformational changes in thrombin induced by the binding of fragments, which can be crucial for designing more effective and specific inhibitors. acs.org

Exploration of Fragment-Based Drug Discovery Paradigms for Novel Anticoagulants

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds for drug development. nih.govfrontiersin.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. sygnaturediscovery.com

Hirudin Fragment 55-65 serves as an exemplary starting point for FBDD in the development of new anticoagulants. Its well-defined interaction with a specific site on thrombin makes it an ideal scaffold for fragment-based design. The core structure of this fragment can be deconstructed into smaller chemical entities that can then be modified to improve their binding affinity and pharmacological properties.

The FBDD process for developing novel anticoagulants based on this fragment typically involves:

Fragment Screening: Identifying small molecules that bind to the anion-binding exosite I of thrombin, similar to the key residues of the hirudin fragment.

Structural Characterization: Using techniques like X-ray crystallography or NMR spectroscopy to determine the precise binding mode of the identified fragments.

Fragment Growing or Linking: Iteratively modifying the fragment to extend its structure into adjacent pockets of the binding site to increase affinity, or linking two or more weakly binding fragments together to create a more potent molecule. nih.gov

This paradigm allows for a more efficient exploration of chemical space compared to traditional high-throughput screening and can lead to the discovery of novel chemical classes of thrombin inhibitors.

Elucidation of Subtle Conformational Dynamics and Allosteric Regulation in Thrombin-Fragment Interactions

The interaction of Hirudin Fragment 55-65 with thrombin is not a simple lock-and-key mechanism but involves subtle conformational changes and allosteric regulation. The binding of this fragment to the anion-binding exosite can influence the conformation and activity of the distant active site. nih.gov

Nuclear Magnetic Resonance (NMR) studies have been instrumental in defining the bound conformation of Hirudin Fragment 55-65. These studies show that while the fragment is largely unstructured in solution, it adopts a well-defined, helical conformation when bound to thrombin. nih.gov Specifically, residues 61-65 form an α-helical structure. nih.gov Transferred Nuclear Overhauser Effect (NOE) spectroscopy has revealed key interactions, such as those between the side chains of Phe56, Ile59, Pro60, Tyr63, and Leu64, which form a hydrophobic cluster on one face of the peptide. nih.govnih.gov

Binding of peptides to the exosite can induce allosteric changes in thrombin's active site, affecting its affinity for substrates. nih.gov For example, the binding of hirudin-like peptides can increase the affinity of thrombin for small chromogenic substrates. nih.gov Recent studies employing extensive all-atom molecular dynamics simulations coupled with statistical and machine learning analysis are providing unprecedented insight into these allosteric mechanisms. acs.org These computational approaches can map the correlated motions within the thrombin molecule and identify the pathways through which binding at the exosite leads to conformational changes at the active site. acs.org A deeper understanding of these subtle conformational dynamics and allosteric regulation is crucial for designing inhibitors that can precisely modulate thrombin's activity.

Key Conformational Features of Thrombin-Bound Hirudin Fragment 55-65 nih.govnih.gov

| Residue Range | Structural Motif | Key Interacting Residues (Side Chains) |

| 61-65 | α-helix | - |

| 56, 59, 60, 63, 64 | Hydrophobic Cluster | Phe56, Ile59, Pro60, Tyr63, Leu64 |

Q & A

Q. What are best practices for documenting methodology in publications involving This compound?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Detail synthesis protocols (e.g., Fmoc chemistry), purification steps (HPLC gradients), and activity assay conditions (thrombin source, substrate specificity). Use tables to summarize kinetic parameters (e.g., Ki, IC50) .

Literature and Collaboration

Q. Q. How can systematic reviews optimize the use of fragmented data on This compound?

- Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure searches. For example: Population (thrombin-exosite I studies), Intervention (sulfated vs. desulfated fragments), Outcome (binding affinity changes). Synthesize findings via meta-analysis of kinetic data .

Q. What role can interdisciplinary collaboration play in advancing research on this fragment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.